![molecular formula C18H21N3O B3038838 (2E)-2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile CAS No. 914636-36-5](/img/structure/B3038838.png)
(2E)-2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile
Overview
Description
(2E)-2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile is a useful research compound. Its molecular formula is C18H21N3O and its molecular weight is 295.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2E)-2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile, often referred to as an indole-based derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by an indole moiety linked to a 4,4-dimethyl-3-oxopentanenitrile core. This structure is significant for its interaction with various biological targets. The presence of the indole group is known to enhance the compound's bioactivity, making it a subject of interest in cancer research and enzyme inhibition studies.
Anticancer Properties
Recent studies have highlighted the anticancer potential of similar indole derivatives. For instance, compounds with indole structures have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that derivatives can effectively induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Caco-2 (colorectal cancer). The mechanism often involves the modulation of apoptotic pathways, where compounds can upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 .
Enzyme Inhibition
Indole-based compounds are also recognized for their ability to inhibit various enzymes. For example, some derivatives have been shown to inhibit carbonic anhydrase isoforms, which are implicated in tumor progression. The inhibition constants (KIs) for these interactions range from nanomolar to micromolar concentrations, indicating strong binding affinities .
The mechanism of action for this compound likely involves:
- Enzyme Binding : The compound may bind to active sites on enzymes, blocking substrate access and inhibiting enzymatic activity.
- Apoptosis Induction : By modulating key apoptotic proteins, the compound can trigger intrinsic apoptotic pathways leading to cancer cell death.
Case Studies and Research Findings
Several studies have investigated the biological activity of indole derivatives similar to this compound:
Study | Compound | Cell Line | IC50 Value | Mechanism |
---|---|---|---|---|
4c | MCF-7 | 3.96 μM | Apoptosis via Bax/Bcl-2 modulation | |
4j | Caco-2 | 5.87 μM | Apoptosis induction | |
Indole derivative | Various | Varies | Enzyme inhibition |
These findings underscore the potential of indole-based compounds in therapeutic applications against cancer.
Scientific Research Applications
Medicinal Chemistry
The indole ring present in this compound is a significant structural feature associated with numerous biological activities. Indoles are known to participate in various biochemical processes and are often found in biologically active compounds. The presence of the nitrile group can influence the compound's interaction with biological targets, making it a candidate for drug development.
Potential Biological Activities
- Anticancer Properties : Compounds containing indole structures have been investigated for their anticancer activities. The unique combination of functional groups in (2E)-2-({[2-(1H-indol-3-yl)ethyl]amino}methylidene)-4,4-dimethyl-3-oxopentanenitrile may enhance its efficacy against cancer cells through mechanisms such as apoptosis induction or inhibition of tumor growth.
- Neuroprotective Effects : Indole derivatives are also explored for their neuroprotective properties. This compound could potentially modulate pathways involved in neurodegenerative diseases by acting on neurotransmitter systems or reducing oxidative stress.
Synthesis and Optimization
The synthesis of this compound can be achieved through various organic reactions. Optimizing these synthetic routes is essential to improve yield and purity. Common methods include:
- Condensation Reactions : The formation of the imine linkage is typically achieved through condensation between an amine and a carbonyl compound.
- Cyclization Techniques : Further modifications may involve cyclization processes to enhance the stability and biological activity of the compound.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound. By comparing it to other indole-based compounds, researchers can identify key structural features that contribute to its activity:
Compound Name | Structural Features | Biological Activity |
---|---|---|
Indomethacin | Indole ring, carboxylic acid | Anti-inflammatory |
Melatonin | Indole ring | Sleep regulation |
Tryptophan | Indole ring, amino acid | Precursor to serotonin |
The specific functional groups and their arrangements in this compound may confer distinct properties compared to these compounds.
Interaction Studies
Evaluating how this compound interacts with biological macromolecules is essential for understanding its potential therapeutic applications. Interaction studies could include:
- Binding Affinity Assessments : Investigating how well the compound binds to specific receptors or enzymes.
- In Vitro Assays : Conducting cell-based assays to evaluate its effects on cell viability, proliferation, and apoptosis.
Future Research Directions
Further research is warranted to explore the full capabilities and interactions of this compound within biological systems. Potential future studies could focus on:
- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics of the compound in living organisms.
- Mechanistic Studies : To elucidate the molecular pathways affected by this compound and its potential as a lead compound for drug development.
Properties
IUPAC Name |
(2E)-2-[[2-(1H-indol-3-yl)ethylamino]methylidene]-4,4-dimethyl-3-oxopentanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-18(2,3)17(22)14(10-19)11-20-9-8-13-12-21-16-7-5-4-6-15(13)16/h4-7,11-12,20-21H,8-9H2,1-3H3/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUITWMKPRLPVGQ-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNCCC1=CNC2=CC=CC=C21)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C/NCCC1=CNC2=CC=CC=C21)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.